molecular formula C19H23N3O3S B3661114 3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B3661114
M. Wt: 373.5 g/mol
InChI Key: MHSNDHUSNGVBLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297285 involves multiple steps, starting with the preparation of the benzamide core. The reaction typically involves the condensation of 4-methylpyridine-2-amine with a suitable benzoyl chloride derivative under basic conditions. The resulting intermediate is then subjected to sulfonylation using azepane sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of WAY-297285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

WAY-297285 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-297285 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-297285 involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

WAY-297285 can be compared with other similar compounds, such as:

    3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide derivatives: These compounds share a similar core structure but differ in their substituents.

    Benzamide derivatives: Compounds with variations in the benzamide core.

    Pyridine derivatives: Compounds with modifications in the pyridine ring.

WAY-297285 stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-9-10-20-18(13-15)21-19(23)16-7-6-8-17(14-16)26(24,25)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNDHUSNGVBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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